molecular formula C12H14N4O B12897776 N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butanamide CAS No. 62400-11-7

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butanamide

Cat. No.: B12897776
CAS No.: 62400-11-7
M. Wt: 230.27 g/mol
InChI Key: RNBOADGNRXNEPF-UHFFFAOYSA-N
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Description

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound features a phenyl group attached to the triazole ring, which is further connected to a butyramide moiety. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide typically involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide is unique due to its specific structural features, such as the phenyl group attached to the triazole ring and the butyramide moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

62400-11-7

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide

InChI

InChI=1S/C12H14N4O/c1-2-6-10(17)13-12-14-11(15-16-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,15,16,17)

InChI Key

RNBOADGNRXNEPF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC(=N1)C2=CC=CC=C2

Origin of Product

United States

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